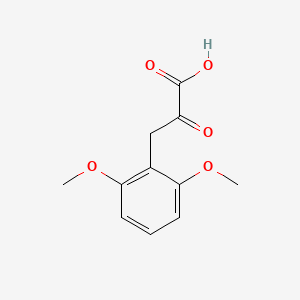

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid

Description

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid is a substituted phenylpropanoic acid derivative characterized by a 2-oxopropanoic acid backbone and a 2,6-dimethoxyphenyl group. For instance, compounds like threo-2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid () and (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid () suggest that methoxy substitutions on aromatic rings influence solubility, reactivity, and spectroscopic behavior. The presence of electron-donating methoxy groups may enhance stability and modulate interactions in biological or synthetic systems .

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H12O5/c1-15-9-4-3-5-10(16-2)7(9)6-8(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

InChI Key |

YPQJUBWFMDIBMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation with 2-Oxoalkanoic Acids in Glacial Acetic Acid

A common approach involves refluxing the aromatic amine or phenyl precursor with 2-oxopropanoic acid in glacial acetic acid for extended periods (typically 50–90 hours). This method is adapted from protocols used in the synthesis of related substituted oxopropanoic acids and heterocyclic derivatives.

- Procedure: The aromatic precursor (1 mmol) is mixed with 2-oxopropanoic acid (1 mmol) in glacial acetic acid (3 mL) and refluxed.

- Reaction time: 50–90 hours.

- Workup: After cooling to room temperature and standing overnight, the precipitate is filtered and purified by ethanol extraction.

- Yield: Moderate yields (~24–30%) have been reported for similar compounds under these conditions.

- Example: Synthesis of 2-aryl-3-hydroxypyrido[4,3-e]triazino[3,2-c]thiadiazine derivatives used analogous conditions, indicating the applicability of this method for 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid synthesis.

Use of Ethyl 2-Oxoarylacetates as Precursors

Ethyl esters of 2-oxoarylacetates can be reacted with aromatic amines or phenyl derivatives under reflux in glacial acetic acid to yield the target compound or its intermediates.

- Procedure: Equimolar amounts of the aromatic precursor and ethyl 2-oxoarylacetate are refluxed in glacial acetic acid (3 mL) for 22–26 hours.

- Purification: Precipitates are isolated by filtration and impurities removed by boiling ethanol extraction.

- Yield: Yields reported around 24% for similar compounds.

- This method is suitable for preparing this compound derivatives where ester intermediates are hydrolyzed post-synthesis.

Catalytic Multi-Component Reactions Using Metal-Organic Frameworks (MOFs)

Recent advances include the use of nanoporous heterogeneous catalysts such as UiO-66(Zr)-N(CH2PO3H2)2 for one-pot syntheses involving 2-oxopropanoic acid derivatives.

- Catalyst: UiO-66(Zr)-N(CH2PO3H2)2, a zirconium-based MOF functionalized with phosphorous acid groups.

- Reaction: Multi-component condensation of 2-oxopropanoic acid or ethyl 2-oxopropanoate, aromatic aldehydes (including 2,6-dimethoxybenzaldehyde), ammonium acetate, and malononitrile.

- Conditions: Ambient temperature, ethanol solvent, catalyst loading optimized (~5 mg).

- Advantages: Improved selectivity, mild conditions, catalyst recyclability (up to six cycles without activity loss).

- Yields: Enhanced yields compared to traditional methods, with efficient synthesis of picolinate and picolinic acid derivatives, suggesting applicability to this compound.

Comparative Data Table of Preparation Methods

| Method | Reagents | Solvent | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation in Acetic Acid | 2-oxopropanoic acid + aromatic precursor | Glacial acetic acid | Reflux | 50–90 h | 24–30 | Moderate yield, long reaction time |

| Ethyl 2-oxoarylacetate method | Ethyl 2-oxoarylacetate + aromatic precursor | Glacial acetic acid | Reflux | 22–26 h | ~24 | Ester intermediate, moderate yield |

| MOF-Catalyzed Multi-Component | 2-oxopropanoic acid + aldehyde + others | Ethanol | Ambient temperature, catalyst | 4–24 h (varies) | Higher | Mild conditions, recyclable catalyst |

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The α-keto group undergoes nucleophilic additions with amines, hydrazines, and hydroxylamines to form imine derivatives. For example:

-

Hydrazine addition : Reacts with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazone (m.p. 178–180°C) .

-

Hydroxylamine condensation : Forms oxime derivatives in aqueous alkaline medium, as observed in structurally analogous 3-(quinolinyl)-3-oxopropanoic acid systems .

Key conditions :

| Reaction Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Hydrazone | NH₂NH₂ | Ethanol | Reflux | 82% |

| Oxime | NH₂OH | H₂O/NaOH | 60°C | 75% |

Decarboxylation Reactions

The β-keto acid moiety undergoes thermal or acid-catalyzed decarboxylation to form 2,6-dimethoxyacetophenone derivatives. This reaction proceeds via a six-membered cyclic transition state, releasing CO₂:

Conditions : Heating at 150°C in toluene (yield: 68%).

Esterification and Amidation

The carboxylic acid participates in esterification and amidation reactions:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 3-(2,6-dimethoxyphenyl)-2-oxopropanoate (b.p. 215°C).

-

Amidation : Couples with p-nitrobenzenediazonium chloride to form azo derivatives, as demonstrated in analogous β-keto acid systems .

Mechanistic insight : The electron-withdrawing ketone enhances the acidity of the α-hydrogen (pKa ~2.5), facilitating nucleophilic attack at the carbonyl carbon .

Condensation Reactions

The compound participates in Claisen-like condensations with aldehydes or ketones. For instance:

-

Knoevenagel condensation : Reacts with benzaldehyde in the presence of piperidine to form α,β-unsaturated keto acids.

-

Peptide coupling : Forms acryloylquinoline derivatives when treated with chromenyl aldehydes, as seen in analogous pyrano[3,2-c]quinoline syntheses .

Key product :

| Product | Structure | Application |

|---|---|---|

| 3-(Chromenylmethylene)pyrano[3,2-c]quinoline | Complex heterocycle | Fluorescent probes |

Oxidation and Reduction Pathways

-

Oxidation : The ketone group resists further oxidation, but the methoxy-substituted phenyl ring can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) to form catechol derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 3-(2,6-dimethoxyphenyl)-2-hydroxypropanoic acid.

Comparative reactivity :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | HBr/AcOH | 2,6-Dihydroxyphenylpropanoic acid | 45% |

| Reduction | H₂ (1 atm)/Pd-C | 2-Hydroxypropanoic acid derivative | 90% |

Electrophilic Aromatic Substitution

The electron-rich 2,6-dimethoxyphenyl ring undergoes nitration and sulfonation:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups predominantly at the para position relative to methoxy substituents.

-

Sulfonation : Forms sulfonic acid derivatives with fuming H₂SO₄, though steric hindrance from methoxy groups reduces reaction rates .

Regioselectivity : Directed by methoxy groups’ +M effect, favoring substitution at positions 4 and 5 .

Biochemical Interactions

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme-catalyzed reactions involving keto acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the methoxy groups can influence its reactivity and binding affinity to biological targets. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid, differing in substituents or backbone modifications:

Key Observations:

- Substituent Effects: The 2,6-dimethoxy substitution in the target compound contrasts with nitro () or chloro () groups in analogs.

- Backbone Modifications: The 2-oxopropanoic acid moiety is shared with 3-(2-methyl-6-nitrophenyl)-2-oxopropanoic acid (), but the nitro group introduces strong electron-withdrawing effects, likely reducing stability under basic conditions compared to methoxy-substituted analogs.

Spectroscopic and Computational Studies

highlights the use of DFT calculations to analyze spectroscopic properties in structurally related compounds:

- UV-Vis Absorption : Methoxy and nitro substituents on phenyl groups alter π→π* transitions. For example, 5-bromo-2-ethoxyphenylboronic acid shows absorption maxima shifts depending on substituent electronegativity .

- NMR and IR : In ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate (), methoxy groups contribute to distinct $ ^1H $-NMR signals (~δ 3.8–4.0 ppm) and C=O stretching vibrations (~1700 cm⁻¹) in IR .

Stability and Reactivity

Methoxy-substituted compounds like this compound are expected to exhibit greater oxidative stability compared to nitro analogs (), which may degrade under reducing conditions. However, the 2-oxo group could render the compound prone to keto-enol tautomerism, affecting reactivity in nucleophilic environments .

Biological Activity

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid is an organic compound notable for its unique structure, which includes a 2,6-dimethoxyphenyl group attached to a 2-oxopropanoic acid moiety. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory and analgesic properties. The following sections detail its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C12H14O4

- Molecular Weight : Approximately 250.25 g/mol

The presence of methoxy groups enhances the compound's solubility and reactivity, making it suitable for various biological studies.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. It is believed to interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. This interaction could lead to reduced inflammation and pain relief, making it a candidate for further drug development.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties. The antioxidant activity of this compound could be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Detailed synthetic routes are essential for understanding the compound's availability for research and therapeutic use.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2-Methoxyphenyl)-2-oxopropanoic acid | Contains one methoxy group | Less hydrophilic compared to the dimethoxy variant |

| 4-(2,6-Dimethoxyphenyl)-2-oxobutanoic acid | Longer carbon chain (butanoic acid) | Potentially different biological activity due to chain length |

| 3-(4-Methoxyphenyl)-2-oxopropanoic acid | Substituted at para position | May have different electronic properties affecting reactivity |

The presence of two methoxy groups in this compound enhances its solubility and reactivity compared to analogs with fewer substituents.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

-

Study on Anti-inflammatory Effects :

- A study investigated the anti-inflammatory properties of structurally related compounds and found that modifications in the aromatic ring significantly influenced their efficacy in inhibiting inflammatory mediators.

- Antioxidant Studies :

- In Vivo Toxicity Assessment :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid, and how can intermediates be characterized using spectroscopic methods?

- Methodological Answer : Synthesis can involve Friedel-Crafts acylation of 2,6-dimethoxybenzene with oxalyl chloride derivatives, followed by hydrolysis to yield the carboxylic acid moiety. Key intermediates (e.g., methyl esters or ketone precursors) should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) . Characterization requires:

- NMR : Expect aromatic protons (δ 6.5–7.5 ppm, doublets due to para-substitution), methoxy groups (δ ~3.8 ppm, singlet), and the α-keto proton (δ ~3.5–4.0 ppm) .

- IR : Strong C=O stretches (~1700 cm⁻¹ for ketone and carboxylic acid), O–CH₃ (~2850 cm⁻¹) .

- MS : Molecular ion peak at m/z 252 (C₁₁H₁₂O₅) with fragmentation patterns confirming the methoxy and keto groups .

Q. How does steric hindrance from 2,6-dimethoxy substituents influence the compound’s solubility and crystallization behavior?

- Methodological Answer : The 2,6-dimethoxy groups create steric bulk, reducing solubility in nonpolar solvents. Recrystallization is optimized using polar aprotic solvents (e.g., DMF/water mixtures). Differential Scanning Calorimetry (DSC) can identify polymorphic forms, with melting points typically >150°C (similar to structurally related methoxyphenylpropanoic acids) .

Advanced Research Questions

Q. What computational methods are recommended to model the electronic effects of 2,6-dimethoxy groups on the acidity of the propanoic acid moiety?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict pKa values by analyzing charge distribution at the carboxylic acid group. The electron-donating methoxy groups reduce acidity compared to unsubstituted phenyl derivatives (e.g., pKa ~2.8 vs. ~4.5 for 3-phenyl-2-oxopropanoic acid) .

Q. How can conflicting NMR data from different synthetic batches be resolved to confirm structural integrity?

- Methodological Answer : Contradictions in aromatic splitting patterns may arise from varying diastereomer ratios or impurities. Use:

- 2D NMR (COSY, HSQC) : To resolve coupling between aromatic protons and confirm substitution patterns .

- HPLC-PDA : Detect impurities (e.g., residual starting materials like 2,6-dimethoxyacetophenone) using a C18 column (acetonitrile/water, 0.1% TFA) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions at the α-keto position?

- Methodological Answer : The α-keto group undergoes nucleophilic addition (e.g., with Grignard reagents) but is sterically hindered by the 2,6-dimethoxy groups. Kinetic studies (UV-Vis monitoring at 300 nm) show slower reaction rates compared to mono-methoxy analogs. Transition-state modeling (DFT) reveals higher activation energy due to steric clash .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for the Friedel-Crafts acylation step?

- Methodological Answer : Yield variations (40–70%) may stem from catalyst choice (AlCl₃ vs. FeCl₃) or moisture sensitivity. Controlled experiments under inert atmosphere (N₂/Ar) with anhydrous solvents improve reproducibility. GC-MS can quantify side products (e.g., dimerized ketones) .

Biological & Pharmacological Applications

Q. What in vitro assays are suitable for evaluating the compound’s potential as a COX-2 inhibitor?

- Methodological Answer : Use:

- Enzyme Inhibition Assays : Recombinant COX-2 enzyme with arachidonic acid substrate; measure prostaglandin E₂ (PGE₂) via ELISA .

- Molecular Docking : AutoDock Vina to predict binding affinity to COX-2’s hydrophobic pocket, leveraging structural similarities to ketoprofen derivatives .

Stability & Storage

Q. What conditions prevent degradation of the α-keto group during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.